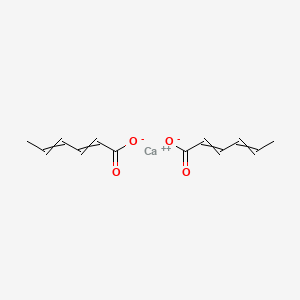
2,4-Hexadienoic acid, calcium salt, (2E,4E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Hexadienoic acid, calcium salt, (2E,4E)-, also known as calcium sorbate, is a calcium salt of sorbic acid. It is commonly used as a preservative in food and beverages due to its antimicrobial properties. The compound is effective against a wide range of microorganisms, including yeasts and molds, making it a valuable additive in the food industry .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Hexadienoic acid, calcium salt, (2E,4E)- can be synthesized by neutralizing sorbic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving sorbic acid in water and then adding the calcium compound under controlled conditions to form the calcium salt. The reaction is followed by filtration and drying to obtain the final product .
Industrial Production Methods
Industrial production of 2,4-Hexadienoic acid, calcium salt, (2E,4E)- involves large-scale neutralization of sorbic acid with calcium hydroxide or calcium carbonate. The process is optimized for high yield and purity, ensuring that the product meets food-grade standards. The final product is usually in the form of a white crystalline powder .
化学反应分析
Types of Reactions
2,4-Hexadienoic acid, calcium salt, (2E,4E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,4-Hexadienoic acid, calcium salt, (2E,4E)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for potential therapeutic applications due to its antimicrobial activity.
Industry: Widely used as a preservative in food and beverages, as well as in cosmetics and pharmaceuticals
作用机制
The antimicrobial action of 2,4-Hexadienoic acid, calcium salt, (2E,4E)- is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound is particularly effective in acidic environments, where it exists in its undissociated form, which can easily penetrate microbial cell membranes .
相似化合物的比较
Similar Compounds
Potassium sorbate: Another salt of sorbic acid, commonly used as a preservative.
Sodium sorbate: Similar to potassium sorbate, used in food preservation.
Sorbic acid: The parent compound, used in various applications due to its antimicrobial properties
Uniqueness
2,4-Hexadienoic acid, calcium salt, (2E,4E)- is unique in its calcium salt form, which provides certain advantages in specific applications. For example, it is less soluble in water compared to potassium sorbate, making it suitable for applications where lower solubility is desired .
属性
分子式 |
C12H14CaO4 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC 名称 |
calcium;hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Ca/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2 |
InChI 键 |
MCFVRESNTICQSJ-UHFFFAOYSA-L |
规范 SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


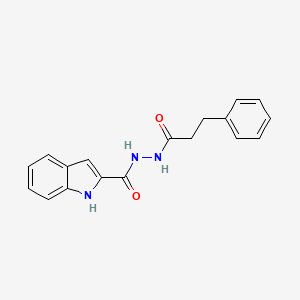
![N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine](/img/structure/B12452285.png)
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)
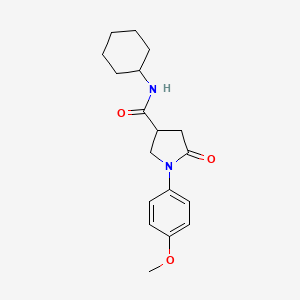

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12452299.png)
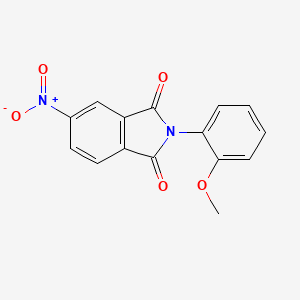
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12452304.png)
![2-(furan-2-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12452313.png)
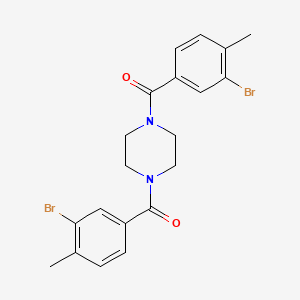
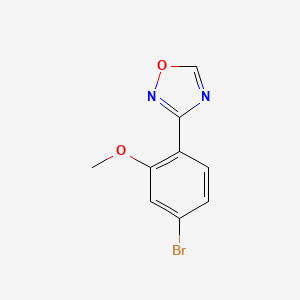
![N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452330.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12452344.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B12452352.png)
